Cas no 145149-48-0 (N-Boc-DL-phenylalaninol)

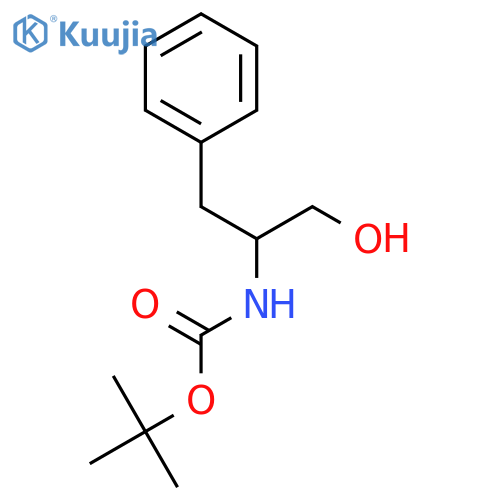

N-Boc-DL-phenylalaninol structure

商品名:N-Boc-DL-phenylalaninol

N-Boc-DL-phenylalaninol 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

- N-tert-Butoxycarbonyl-DL-phenylalaninol

- N-(tert-Butoxycarbonyl)-DL-phenylalaninol

- BOC-DL-PHENYLALANINOL

- Carbamic acid,N-[1-(hydroxymethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester

- N-[1-(hydroxymethyl)-2-phenylethyl]Carbamic acid 1,1-dimethylethyl ester

- N-BOC-DL-PHENYLALANINOL

- 2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol

- BOC-DL-Phe-OL

- L-PHENYLALANINOL

- N-BOC-D

- tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

- Boc-Phenylalaninol

- N-Boc-D/L-phenylalaninol

- Boc-D-Phe-ol

- Boc-Phe-ol

- (S)-(-)-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol

- LDKDMDVMMCXTMO-UHFFFAOYSA-N

- SCHEMBL1529562

- N-Boc- D-phenylalaninol

- DTXSID90338006

- A808330

- tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

- (1-Hydroxymethyl-2-phenylethyl)-carbamic acid tert.-butyl ester

- AMY22213

- SY003751

- (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid-tert-butyl ester

- Boc-L-Phenylalaninol;L-(-)-BOC-Phenylalaninol; BOC-(S)-2-Amino-3-phenyl-1-propanol

- N-(t-butyloxycarbonyl)-(DL)-phenylalaninol

- tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate

- MFCD01457313

- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester

- FT-0602010

- SY006461

- AKOS016344675

- SY014914

- tert-butyl N-(1-oxidanyl-3-phenyl-propan-2-yl)carbamate

- AKOS000280655

- EN300-1228915

- Boc-D-Phenylalaninol;Boc-D-Phe-ol

- PD196062

- (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester

- B3269

- 145149-48-0

- BB 0263073

- FT-0642620

- CS-W002775

- FT-0697690

- A22802

- 2-(t-butoxycarbonylamino)-3-phenylpropan-1-ol

- AS-19003

- AC-24152

- (R)-2-(Boc-amino)-3-phenyl-1-propanol;(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;(R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

- DB-063589

- N-Boc-DL-phenylalaninol

-

- MDL: MFCD01457313

- インチ: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)

- InChIKey: LDKDMDVMMCXTMO-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])(C([H])([H])O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 251.15200

- どういたいしつりょう: 251.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 85.0 to 90.0 deg-C

- ふってん: 410.1℃ at 760 mmHg

- フラッシュポイント: 201.8℃

- PSA: 58.56000

- LogP: 2.50560

N-Boc-DL-phenylalaninol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: S24/25

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

N-Boc-DL-phenylalaninol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM116384-100g |

N-Boc-DL-phenylalaninol |

145149-48-0 | 95+% | 100g |

$449 | 2023-02-18 | |

| eNovation Chemicals LLC | D547167-5g |

tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbaMate |

145149-48-0 | 97% | 5g |

$120 | 2024-05-24 | |

| eNovation Chemicals LLC | D490754-50g |

N-BOC-DL-PHENYLALANINOL |

145149-48-0 | 95% | 50g |

$321.6 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158983-25g |

N-Boc-DL-phenylalaninol |

145149-48-0 | 96% | 25g |

¥720.90 | 2023-09-01 | |

| AstaTech | 55928-10/G |

N-BOC-DL-PHENYLALANINOL |

145149-48-0 | 97% | 10g |

$90 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3269-1g |

N-Boc-DL-phenylalaninol |

145149-48-0 | 96.0%(GC) | 1g |

¥190.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3269-5g |

N-Boc-DL-phenylalaninol |

145149-48-0 | 96.0%(GC) | 5g |

¥750.0 | 2022-05-30 | |

| Alichem | A019111741-25g |

tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate |

145149-48-0 | 97% | 25g |

183.60 USD | 2021-05-31 | |

| AstaTech | 55928-1/G |

N-BOC-DL-PHENYLALANINOL |

145149-48-0 | 97% | 1g |

$26 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74060-1g |

tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate |

145149-48-0 | 1g |

¥96.0 | 2021-09-07 |

N-Boc-DL-phenylalaninol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:145149-48-0)N-Boc-DL-苯丙氨醇

注文番号:LE1665078

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

N-Boc-DL-phenylalaninol 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

145149-48-0 (N-Boc-DL-phenylalaninol) 関連製品

- 220237-31-0(Boc-L-Tyrosinol)

- 282100-80-5(tert-butyl N-1-hydroxy-3-(4-hydroxyphenyl)propan-2-ylcarbamate)

- 66605-57-0(N-Boc-L-phenylalaninol)

- 106454-69-7(tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145149-48-0)N-Boc-DL-phenylalaninol

清らかである:99%

はかる:100g

価格 ($):392.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:145149-48-0)N-(叔丁氧羰基)-DL-苯丙氨醇

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ